Home > Products > Screening Compounds P133322 > PROTAC BRD4 ligand-2
PROTAC BRD4 ligand-2 -

PROTAC BRD4 ligand-2

Catalog Number: EVT-12560551
CAS Number:
Molecular Formula: C22H17ClN6
Molecular Weight: 400.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC BRD4 ligand-2 is a member of the class of compounds known as proteolysis-targeting chimeras, or PROTACs. These compounds are designed to induce the degradation of specific proteins within cells by harnessing the ubiquitin-proteasome system. PROTAC BRD4 ligand-2 specifically targets the bromodomain-containing protein 4, a key player in various cancers and other diseases. The design of this compound integrates two distinct ligands connected by a linker: one ligand binds to the target protein of interest, while the other binds to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.

Source and Classification

PROTAC BRD4 ligand-2 is classified as a small molecule drug candidate within the broader category of targeted protein degraders. Its development is part of ongoing research efforts aimed at utilizing PROTAC technology for therapeutic applications, particularly in oncology. The compound has been synthesized and characterized in various studies focusing on improving the efficiency and specificity of protein degradation strategies.

Synthesis Analysis

Methods

The synthesis of PROTAC BRD4 ligand-2 employs several innovative approaches, including:

  • Multicomponent Reactions: This method allows for the efficient assembly of complex molecules from multiple reactants in a single reaction vessel, significantly streamlining the synthetic process.
  • Solid-Phase Synthesis: Recent advancements in solid-phase methodologies enable rapid synthesis of diverse PROTACs by facilitating multiple ligand combinations for targeted proteins.

Technical Details

The synthetic protocols for PROTAC BRD4 ligand-2 typically involve:

  1. Selection of appropriate ligands that exhibit high affinity for both the target protein (BRD4) and the E3 ligase (such as cereblon).
  2. Optimization of linker length and composition to enhance binding affinity and degradation efficiency.
  3. Characterization through techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm purity and structural integrity.
Molecular Structure Analysis

Structure

The molecular structure of PROTAC BRD4 ligand-2 consists of:

  • A warhead that selectively binds to BRD4.
  • An anchor that recruits an E3 ligase.
  • A linker that connects these two components, which can vary in length and chemical composition to optimize performance.

Data

Detailed structural data can be obtained from crystallographic studies and computational modeling, revealing insights into binding interactions and conformational dynamics.

Chemical Reactions Analysis

Reactions

The mechanism by which PROTAC BRD4 ligand-2 induces degradation involves several key reactions:

  1. Formation of a Ternary Complex: The PROTAC simultaneously binds to BRD4 and the E3 ligase, forming a ternary complex.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties to lysine residues on BRD4.
  3. Proteasomal Degradation: The polyubiquitinated BRD4 is recognized by the proteasome, leading to its degradation.

Technical Details

The efficiency of these reactions can be influenced by factors such as:

  • Concentration of the PROTAC.
  • Presence of cellular cofactors.
  • Stability of the ternary complex formed between the proteins involved.
Mechanism of Action

The mechanism of action for PROTAC BRD4 ligand-2 is characterized by its ability to mediate targeted degradation through a catalytic process:

  1. Binding: The compound binds to both BRD4 and an E3 ligase, creating a bridge between them.
  2. Ubiquitin Transfer: This proximity facilitates the transfer of ubiquitin from an E1 enzyme through an E2 enzyme to BRD4.
  3. Degradation: The tagged BRD4 is then recognized by the proteasome for degradation, effectively reducing its levels in cells.

Data from various studies indicate that this mechanism allows for selective targeting with minimal off-target effects compared to traditional inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies based on specific structural modifications.
  • Solubility: Typically assessed in aqueous solutions; solubility can influence bioavailability.

Chemical Properties

  • Stability: Evaluated under physiological conditions; metabolic stability is crucial for therapeutic efficacy.
  • Reactivity: The presence of functional groups can dictate reactivity with biological targets.

Relevant data include solubility profiles and stability assessments under different pH conditions, which are critical for formulation development.

Applications

PROTAC BRD4 ligand-2 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: Targeting BRD4 may disrupt oncogenic signaling pathways, making it a candidate for cancer treatment.
  • Drug Discovery: Its design serves as a model for developing other PROTACs targeting different proteins involved in various diseases.
  • Biological Research: Understanding its mechanism can provide insights into protein regulation and degradation pathways, contributing to broader biological knowledge.

Properties

Product Name

PROTAC BRD4 ligand-2

IUPAC Name

6-(4-chlorophenyl)-1-methyl-8-(1H-pyrazol-4-yl)spiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]

Molecular Formula

C22H17ClN6

Molecular Weight

400.9 g/mol

InChI

InChI=1S/C22H17ClN6/c1-13-27-28-21-22(8-9-22)26-20(14-2-5-17(23)6-3-14)18-10-15(16-11-24-25-12-16)4-7-19(18)29(13)21/h2-7,10-12H,8-9H2,1H3,(H,24,25)

InChI Key

RTNUIOLFPPNFQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CNN=C4)C(=NC25CC5)C6=CC=C(C=C6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.